Calceolarioside A

Übersicht

Beschreibung

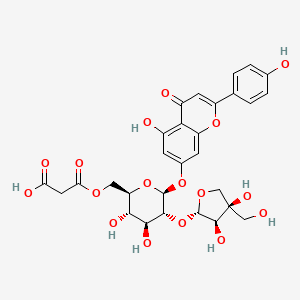

Calceolarioside A is a phenylpropanoid glycoside, a class of natural substances derived from plants. It has been isolated from various species of the genus Calceolaria. This compound has garnered attention due to its notable biological activities, including antinociceptive (pain-relieving) and anti-inflammatory properties .

Wirkmechanismus

Target of Action

Calceolarioside A, a phenylethanoid glycoside, has been found to have moderate binding affinity on HIV gp41 . HIV gp41 is a transmembrane protein that plays a crucial role in the fusion of the virus with the host cell membrane, making it a primary target for antiviral therapies .

Mode of Action

Its binding to hiv gp41 suggests it may interfere with the fusion process of the virus with the host cell membrane .

Biochemical Pathways

This compound has been shown to have significant anti-inflammatory effects. It reduces the release of pro-inflammatory cytokines IL-6, TNFα, and IL-1β from LPS-stimulated THP-1 cells in a concentration-dependent manner . These cytokines play a key role in the inflammatory response, and their reduction can help alleviate inflammation .

Result of Action

This compound has demonstrated antinociceptive and anti-inflammatory effects. In an inflammatory-based persistent pain model, it reduced the licking activity induced by formalin by 35% in the first phase and by 75% in the second phase of the test . In carrageenan-induced thermal hyperalgesia, it significantly reversed thermal hyperalgesia induced by carrageenan . These results highlight the potential and selective anti-inflammatory properties of this natural-derived compound .

Action Environment

It’s worth noting that the compound’s effects have been studied in various experimental models, suggesting its action may be robust across different environments .

Biochemische Analyse

Biochemical Properties

Calceolarioside A plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been observed to interact with pro-inflammatory cytokines such as IL-6, TNFα, and IL-1β, reducing their release from LPS-stimulated THP-1 cells in a concentration-dependent manner . This interaction suggests that this compound may modulate inflammatory responses by inhibiting the activity of these cytokines.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages, it has been shown to reduce the release of pro-inflammatory cytokines, thereby modulating the inflammatory response . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to reverse thermal hyperalgesia induced by carrageenan in animal models, indicating its potential role in pain modulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It has been found to inhibit the release of pro-inflammatory cytokines from LPS-stimulated THP-1 cells, suggesting a mechanism of action that involves the modulation of cytokine activity . Furthermore, this compound’s ability to reverse thermal hyperalgesia indicates its potential role in modulating pain pathways at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, its anti-inflammatory activity was assessed using the zymosan-induced paw edema model, where it induced a significant reduction in edema from 1 to 4 hours after administration . This temporal effect highlights the compound’s stability and sustained activity in reducing inflammation over a specific period.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In models of acute nociception induced by thermal stimuli, doses of 1, 5, and 10 μg administered in the left cerebral ventricles did not modify the behavioral response of mice . In an inflammatory-based persistent pain model, higher doses (50 and 100 μg/paw) significantly reduced licking activity and reversed thermal hyperalgesia . These findings indicate that this compound’s efficacy is dose-dependent, with higher doses required for significant anti-inflammatory and antinociceptive effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with pro-inflammatory cytokines suggests its involvement in pathways related to inflammation and immune response . Additionally, its ability to modulate pain pathways indicates potential interactions with enzymes involved in nociception .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its concentration-dependent reduction of cytokine release from THP-1 cells suggests that it may be actively transported to sites of inflammation . This targeted distribution enhances its efficacy in modulating inflammatory responses.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s ability to reduce cytokine release from LPS-stimulated THP-1 cells indicates its localization within cellular compartments involved in cytokine production and release . This targeted localization ensures that this compound effectively modulates inflammatory responses at the subcellular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of calceolarioside A involves the glycosylation of phenylpropanoid derivatives. The reaction typically requires the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond. The process may involve the use of catalysts such as Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from natural sources, particularly from plants of the Calceolaria genus. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Calceolariosid A durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, oft durch spezifische Reagenzien.

Häufige Reagenzien und Bedingungen

Zu den häufigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Lewis-Säuren für Glykosylierungsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zu Chinonen führen, während die Reduktion Alkohole aus Aldehyden oder Ketonen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Calceolariosid A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Glykosylierungsreaktionen und der Synthese von Glykosiden.

Biologie: Untersucht hinsichtlich seiner Rolle in pflanzlichen Abwehrmechanismen und seiner Wechselwirkung mit anderen biologischen Molekülen.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere seiner antinozizeptiven und entzündungshemmenden Eigenschaften. .

Wirkmechanismus

Calceolariosid A entfaltet seine Wirkungen über verschiedene molekulare Pfade:

Antinozizeptive Wirkung: Es moduliert die Schmerzempfindung durch die Interaktion mit spezifischen Rezeptoren im Nervensystem, wodurch die Übertragung von Schmerzsignalen reduziert wird.

Entzündungshemmende Wirkung: Es hemmt die Freisetzung von proinflammatorischen Zytokinen wie Interleukin-6, Tumornekrosefaktor-alpha und Interleukin-1 beta aus Immunzellen, wodurch Entzündungen reduziert werden.

Vergleich Mit ähnlichen Verbindungen

Calceolariosid A wird mit anderen Phenylpropanoidglykosiden wie Verbascosid und Echinacosid verglichen. Diese Verbindungen weisen ähnliche strukturelle Merkmale und biologische Aktivitäten auf, unterscheiden sich jedoch in ihren spezifischen Glykosylierungsmustern und den Arten von Phenylpropanoid-Einheiten, die sie enthalten . Calceolariosid A ist einzigartig in seiner spezifischen Kombination aus Glykosylierung und Phenylpropanoidstruktur, die zu seinen unterschiedlichen biologischen Eigenschaften beiträgt .

Eigenschaften

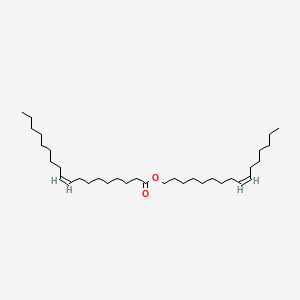

IUPAC Name |

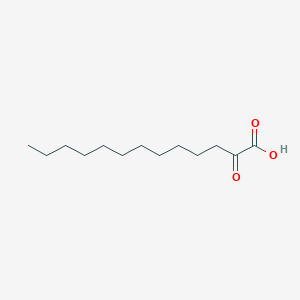

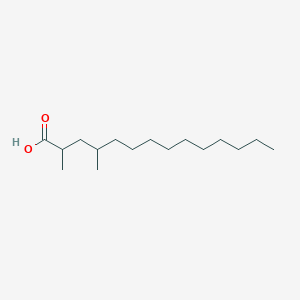

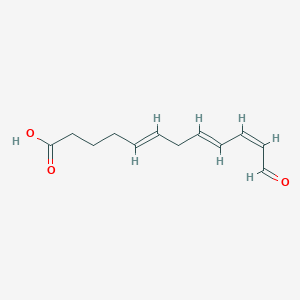

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGZYLCYRQESL-VJWFJHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316527 | |

| Record name | Calceolarioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84744-28-5 | |

| Record name | Calceolarioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84744-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calceolarioside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084744285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calceolarioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.